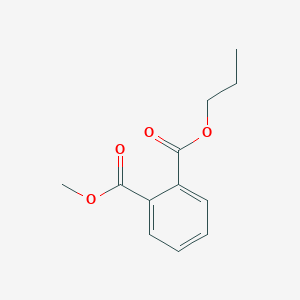
Phthalic acid, methyl 2-propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phthalic acid, methyl 2-propyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers. This compound is derived from phthalic acid, which is a benzene dicarboxylic acid, and methyl 2-propyl alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phthalic acid, methyl 2-propyl ester can be synthesized through the esterification of phthalic anhydride with methyl 2-propyl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure the reaction goes to completion .
Industrial Production Methods
In industrial settings, the production of phthalic acid esters often involves the use of large-scale reactors where phthalic anhydride and the corresponding alcohol are combined in the presence of an acid catalyst. The reaction mixture is heated and stirred to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Phthalic acid, methyl 2-propyl ester undergoes several types of chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Phthalic acid and methyl 2-propyl alcohol.
Reduction: Corresponding alcohols.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
Phthalic acid, methyl 2-propyl ester has various applications in scientific research:
Mechanism of Action
The mechanism by which phthalic acid, methyl 2-propyl ester exerts its effects involves the interaction of its ester group with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, facilitated by acid or base catalysis . In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
Phthalic acid, methyl 2-propyl ester can be compared with other esters of phthalic acid, such as:
Dimethyl phthalate: Used as a plasticizer and insect repellent.
Diethyl phthalate: Commonly used in personal care products.
Di-n-butyl phthalate: Used in the manufacture of flexible plastics.
This compound is unique due to its specific ester group, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
34006-78-5 |
|---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
1-O-methyl 2-O-propyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H14O4/c1-3-8-16-12(14)10-7-5-4-6-9(10)11(13)15-2/h4-7H,3,8H2,1-2H3 |
InChI Key |
DIKFCKYFIUJMJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















